8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
Brand Name: Vulcanchem
CAS No.: 69195-61-5
VCID: VC0188657
InChI: InChI=1S/C17H16ClNO2S/c1-2-21-17(20)19-14-9-11-5-3-4-6-15(11)22-16-8-7-12(18)10-13(14)16/h3-8,10,14H,2,9H2,1H3,(H,19,20)
SMILES: CCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Molecular Formula: C17H16ClNO2S
Molecular Weight: 333.8 g/mol

8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin

CAS No.: 69195-61-5

Main Products

VCID: VC0188657

Molecular Formula: C17H16ClNO2S

Molecular Weight: 333.8 g/mol

8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin - 69195-61-5

CAS No. 69195-61-5
Product Name 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
Molecular Formula C17H16ClNO2S
Molecular Weight 333.8 g/mol
IUPAC Name ethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate
Standard InChI InChI=1S/C17H16ClNO2S/c1-2-21-17(20)19-14-9-11-5-3-4-6-15(11)22-16-8-7-12(18)10-13(14)16/h3-8,10,14H,2,9H2,1H3,(H,19,20)
Standard InChIKey HPDNNBBTSMILMR-UHFFFAOYSA-N
SMILES CCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Canonical SMILES CCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl
PubChem Compound 3052648
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator